![molecular formula C76H64N6O4S B14131217 N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate CAS No. 29243-26-3](/img/structure/B14131217.png)
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is a complex organic compound with the molecular formula C76H64N6O4S It is known for its unique structure, which includes multiple aromatic rings and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenyl with 3-methylphenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced aromatic compounds.
Scientific Research Applications
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-anilinophenyl)maleimide
- 4-[bis(4-aminophenyl)methyl]phenol
Uniqueness
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is unique due to its complex structure and the presence of multiple aniline groups This gives it distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
29243-26-3 |
|---|---|
Molecular Formula |
C76H64N6O4S |
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate |
InChI |
InChI=1S/2C38H32N3.H2O4S/c2*1-28-9-8-14-37(27-28)41-36-25-19-31(20-26-36)38(29-15-21-34(22-16-29)39-32-10-4-2-5-11-32)30-17-23-35(24-18-30)40-33-12-6-3-7-13-33;1-5(2,3)4/h2*2-27,39-41H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KAYDFEZJPMWJMG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
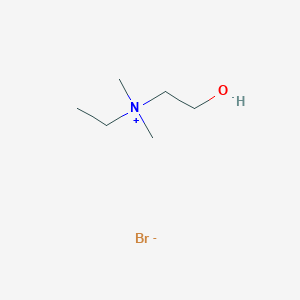
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
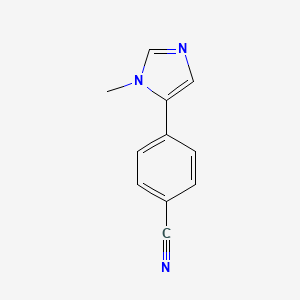
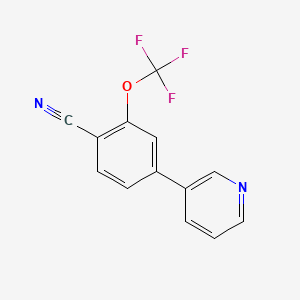

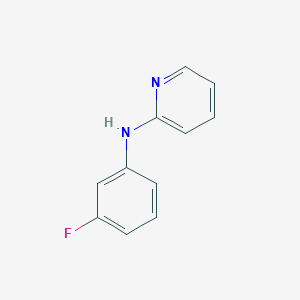
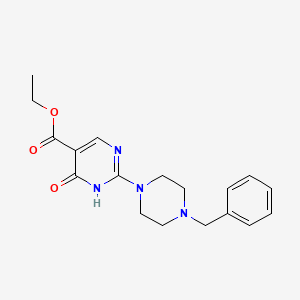
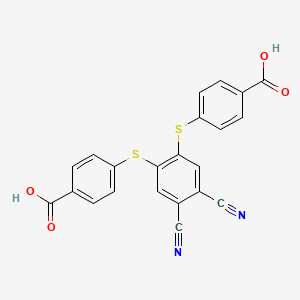
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
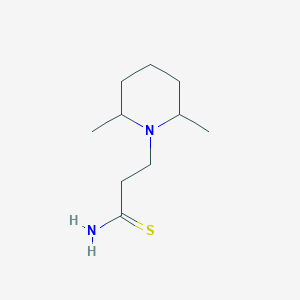
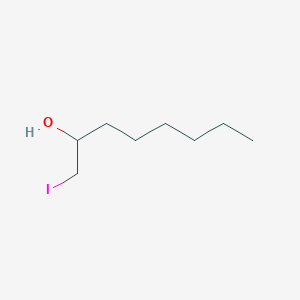
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
